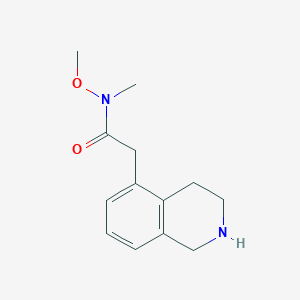

N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-15(17-2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3 |

InChI Key |

KCMPLMOQJMZXID-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CC1=CC=CC2=C1CCNC2)OC |

Origin of Product |

United States |

Preparation Methods

Route 1: Bischler-Napieralski Cyclization Followed by Side-Chain Introduction

Formation of the Tetrahydroisoquinoline Core

- Starting with phenethylamine derivatives (e.g., 3,4-dimethoxyphenethylamine), an amide intermediate is synthesized via reaction with phenylacetic acid derivatives.

- Cyclization using POCl₃ in toluene under reflux generates the dihydroisoquinoline, which is reduced to the tetrahydroisoquinoline using NaBH₄ .

- Example:

3,4-Dimethoxyphenethylamine → Amide intermediate → Cyclization (POCl₃) → Dihydroisoquinoline → Reduction (NaBH₄) → Tetrahydroisoquinoline

Route 2: Direct Alkylation of Preformed Tetrahydroisoquinolines

- Pre-synthesized tetrahydroisoquinolines are reacted with 2-chloro-N-methoxy-N-methylacetamide under basic conditions (e.g., NaH in DMF) to install the acetamide moiety.

Representative Synthetic Procedures

Method A: Bischler-Napieralski Cyclization (Adapted from)

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1. Amide Formation | Phenylacetic acid, SOCl₂, DCM, 0°C → RT, 2h | 85% | Converts acid to acid chloride. |

| 2. Cyclization | POCl₃, toluene, reflux, 4h | 65% | Forms dihydroisoquinoline. |

| 3. Reduction | NaBH₄, MeOH, 0°C → RT, 1h | 90% | Yields tetrahydroisoquinoline. |

| 4. Alkylation | 2-Bromo-N-methoxy-N-methylacetamide, K₂CO₃, DMF, 80°C, 12h | 55% | Introduces acetamide side chain. |

Method B: Direct Acylation (Adapted from)

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1. Acylation | N-Methoxy-N-methylacetyl chloride, TEA, DCM, 0°C → RT, 24h | 78% | Forms acetamide directly. |

Critical Analysis of Methods

- Bischler-Napieralski Route :

- Advantages : High regioselectivity for tetrahydroisoquinoline formation.

- Limitations : Requires harsh conditions (POCl₃) and multi-step purification.

- Direct Alkylation/Acylation :

- Advantages : Simplicity and compatibility with sensitive substrates.

- Limitations : Lower yields due to competing side reactions.

Optimization Insights

- Solvent Selection : DCM and toluene are preferred for cyclization, while DMF enhances alkylation efficiency.

- Catalysis : Chiral Ru(II) complexes (e.g., (R,R)-RuTsDPEN) enable enantioselective synthesis of tetrahydroisoquinolines.

- Workup : Aqueous NaHCO₃ extraction effectively removes acidic byproducts.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as sodium methoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a chemical compound featuring a methoxy group and a tetrahydroisoquinoline moiety, with the molecular formula and a molecular weight of approximately 234.29 g/mol. It is used as a building block in medicinal chemistry and has potential pharmacological properties.

Applications

This compound has several applications:

- Drug Development Compounds within the tetrahydroisoquinoline family can modulate neurotransmitter systems and may have neuroprotective effects. Related compounds have demonstrated promise in inhibiting enzymes involved in catecholamine metabolism, suggesting potential applications in treating neurological disorders.

- Interaction Studies Focus on its binding affinity to various receptors and enzymes. For instance:

- Binding assays to determine its selectivity for specific protein targets.

- Enzyme inhibition studies to assess its potency in blocking enzymatic activity.

These interactions are crucial for understanding the pharmacodynamics of this compound and its potential therapeutic applications.

- Versatility in Synthetic Organic Chemistry this compound exhibits various biological activities that make it a subject of interest in drug development.

Structural Comparison

This compound stands out due to its specific combination of a methoxy group and a tetrahydroisoquinoline structure. This unique arrangement potentially confers specific biological activities not observed in other similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent structure | Foundational scaffold for numerous derivatives |

| N,N-Dimethylacetamide | Contains dimethylacetamide moiety | Common solvent and reagent in organic synthesis |

| N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | Contains similar functional groups | Exhibits distinct biological activities due to thiazole presence |

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can bind to receptors in the central nervous system, modulating their activity. The methoxy and methyl groups can influence the compound’s pharmacokinetics and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Profiles

The table below highlights key structural differences between the target compound and selected analogs from the evidence:

Key Observations:

Nitrogen Substituents: The target compound’s N-methoxy-N-methyl groups contrast with alachlor’s methoxymethyl and dimethenamid’s branched alkyl substituents.

Aromatic/Backbone Groups: The THIQ moiety in the target compound and ’s analog suggests affinity for mammalian targets (e.g., receptors or enzymes), unlike the phenyl/thienyl groups in herbicides, which target plant-specific pathways .

Functional and Application-Based Comparisons

Herbicide Analogs ():

- Alachlor and pretilachlor inhibit very-long-chain fatty acid synthesis in plants, a mechanism enabled by their chloro substituents and lipophilic aromatic groups . The absence of a chloro group in the target compound and its THIQ backbone likely redirects its activity away from herbicidal applications.

Pharmaceutical Candidates ():

Physicochemical and Pharmacokinetic Properties (Inferred)

Lipophilicity (LogP) :

- THIQ-containing compounds (target and ) likely exhibit moderate LogP values due to their fused bicyclic systems, balancing membrane permeability and aqueous solubility.

- Herbicidal analogs (e.g., alachlor) have higher LogP due to chloro substituents and alkylaromatic groups, favoring cuticle penetration in plants .

Metabolic Stability :

- The N-methoxy group in the target compound may slow oxidative metabolism compared to alachlor’s methoxymethyl group, which is prone to demethylation .

Biological Activity

N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS No. 2060046-59-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.29 g/mol. Its structure combines a methoxy group with a tetrahydroisoquinoline moiety, which is known for its diverse biological effects.

Neuropharmacological Effects

Research indicates that compounds related to tetrahydroisoquinoline can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation suggests potential applications in treating neurological disorders such as Parkinson's disease and depression. Studies have shown that similar compounds exhibit neuroprotective properties by inhibiting enzymes involved in catecholamine metabolism, which may lead to enhanced neuronal survival and function.

Binding Affinity and Receptor Interaction

This compound has been investigated for its binding affinity to various receptors:

| Receptor | Binding Affinity | Implications |

|---|---|---|

| Dopamine D2 | Moderate | Potential for antipsychotic effects |

| Serotonin 5-HT1A | High | Possible antidepressant activity |

| NMDA Receptor | Low | Limited role in excitotoxicity |

These interactions are crucial for understanding the pharmacodynamics of the compound and its therapeutic applications in psychiatric and neurological conditions.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline exhibited significant neuroprotective effects against oxidative stress in neuronal cell cultures. The study highlighted that this compound could reduce cell death induced by glutamate toxicity. The compound's ability to scavenge free radicals was noted as a key mechanism behind its protective effects.

Case Study 2: Antidepressant Activity

In another investigation featured in Pharmacology Biochemistry and Behavior, researchers evaluated the antidepressant-like effects of this compound in animal models. The results indicated that administration of the compound led to significant reductions in despair behavior in forced swim tests compared to control groups. This suggests a potential role for the compound as an antidepressant through modulation of serotonin pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Its unique structural characteristics make it a valuable building block in drug development aimed at neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.